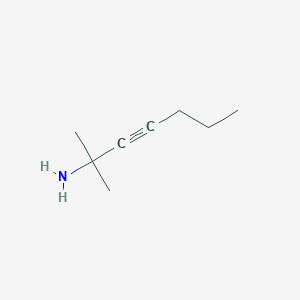

2-Methylhept-3-yn-2-amine

Beschreibung

2-Methylhept-3-yn-2-amine is an organic compound that belongs to the class of amines It features a heptane backbone with a triple bond between the third and fourth carbon atoms and a methyl group attached to the second carbon The amine group is also attached to the second carbon, making it a tertiary amine

Eigenschaften

Molekularformel |

C8H15N |

|---|---|

Molekulargewicht |

125.21 g/mol |

IUPAC-Name |

2-methylhept-3-yn-2-amine |

InChI |

InChI=1S/C8H15N/c1-4-5-6-7-8(2,3)9/h4-5,9H2,1-3H3 |

InChI-Schlüssel |

OWYMKGQVHFRYOV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC#CC(C)(C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methylhept-3-yn-2-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with appropriate alkyl halides. For instance, the reaction of 2-methylhept-3-yne with ammonia or a primary amine under suitable conditions can yield 2-Methylhept-3-yn-2-amine .

Industrial Production Methods

Industrial production of 2-Methylhept-3-yn-2-amine typically involves large-scale alkylation reactions. These reactions are carried out in reactors where the reactants are mixed under controlled temperature and pressure conditions to optimize yield and purity. Catalysts may be used to enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylhept-3-yn-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Alkyl halides and acyl chlorides are frequently used reagents in substitution reactions.

Major Products Formed

Oxidation: Oximes, nitriles

Reduction: Alkenes, alkanes

Substitution: Substituted amines, amides

Wissenschaftliche Forschungsanwendungen

2-Methylhept-3-yn-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: This compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methylhept-3-yn-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The triple bond and methyl group contribute to the compound’s reactivity and specificity in binding to targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylhept-3-yne: Lacks the amine group, making it less reactive in certain biological contexts.

Hept-3-yn-2-amine: Similar structure but without the methyl group, affecting its steric properties and reactivity.

2-Methylheptane: Saturated analog, lacking the triple bond, resulting in different chemical behavior.

Uniqueness

2-Methylhept-3-yn-2-amine is unique due to the presence of both a triple bond and an amine group on the same carbon atom, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-Methylhept-3-yn-2-amine, an organic compound with the molecular formula C9H17N, is notable for its unique structure, which includes a branched carbon chain and a terminal alkyne. This compound belongs to the amine family and has garnered attention for its potential biological activities and applications in medicinal chemistry.

2-Methylhept-3-yn-2-amine features a triple bond (alkyne) and an amino group, which allows it to engage in various chemical reactions. Its synthesis typically involves the alkylation of propargylamine with an appropriate alkyl halide under basic conditions. The general reaction can be represented as follows:

This compound can participate in oxidation, reduction, and substitution reactions, making it versatile for various applications in organic synthesis and medicinal chemistry .

The biological activity of 2-Methylhept-3-yn-2-amine is primarily attributed to its interaction with biological molecules through hydrogen bonding and π-π interactions. The amino group can form stable complexes with metal ions, which is significant in the design of metal-based drugs. These interactions can modulate enzyme activity and receptor function, leading to various biological effects .

Biological Activity Overview

Research indicates that 2-Methylhept-3-yn-2-amine may exhibit several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

- Anticancer Activity : The compound's ability to interact with cellular targets may influence cancer cell proliferation and viability.

- Neuroprotective Effects : Its structural properties could provide neuroprotective benefits by modulating neurotransmitter systems.

Research Findings

Recent studies have explored the biological implications of amines like 2-Methylhept-3-yn-2-amine in various contexts:

Case Study: Anticancer Activity

A study investigated the effects of various amines on lung adenocarcinoma cell lines. The findings revealed that specific amines could significantly alter metabolic pathways associated with cancer progression. The statistical analysis indicated that compounds similar to 2-Methylhept-3-yn-2-amine showed promise in differentiating between healthy and diseased tissues based on their metabolic profiles .

Table: Comparison of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cells | |

| Neuroprotective | Modulation of neurotransmitter systems |

Industrial Applications

In addition to its biological activities, 2-Methylhept-3-yn-2-amine serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in coupling reactions, making it useful for developing complex pharmaceuticals and specialty chemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.